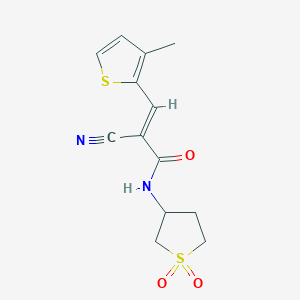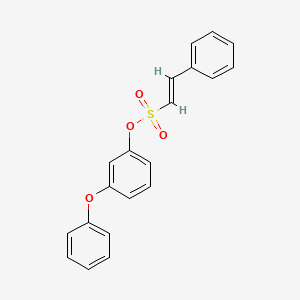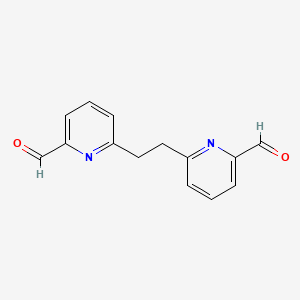
3-Methyl-2-butanone phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-butanone phenylhydrazone: is an organic compound with the molecular formula C11H16N2 It is a derivative of 3-methyl-2-butanone, where the carbonyl group is replaced by a phenylhydrazone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanone phenylhydrazone can be synthesized through the reaction of 3-methyl-2-butanone with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3-Methyl-2-butanone+Phenylhydrazine→3-Methyl-2-butanone phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as described above, scaled up to industrial quantities. The reaction conditions may be optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-2-butanone phenylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology and Medicine: In medicinal chemistry, hydrazone derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials. It is also employed as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Mécanisme D'action
The mechanism of action of 3-methyl-2-butanone phenylhydrazone involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and targets can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 2-Butanone phenylhydrazone
- 3-Methyl-2-pentanone phenylhydrazone
- 3-Methyl-2-butanone oxime
Comparison: 3-Methyl-2-butanone phenylhydrazone is unique due to the presence of the phenylhydrazone group, which imparts specific chemical and biological properties. Compared to 2-butanone phenylhydrazone, it has an additional methyl group, which can influence its reactivity and biological activity. Similarly, 3-methyl-2-pentanone phenylhydrazone has a longer carbon chain, which can affect its physical properties and applications.
Propriétés
Numéro CAS |
6243-71-6 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N-[(E)-3-methylbutan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H16N2/c1-9(2)10(3)12-13-11-7-5-4-6-8-11/h4-9,13H,1-3H3/b12-10+ |
Clé InChI |
FMMTYPMNEMQQSY-ZRDIBKRKSA-N |
SMILES isomérique |
CC(C)/C(=N/NC1=CC=CC=C1)/C |
SMILES canonique |
CC(C)C(=NNC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)



![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
